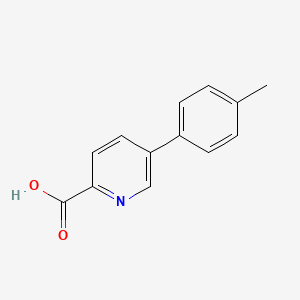

5-(对甲苯基)吡啶甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(p-Tolyl)picolinic acid is a chemical compound with the empirical formula C13H11NO2S . It is a derivative of picolinic acid, which is a catabolite of the amino acid tryptophan through the kynurenine pathway . Picolinic acid is known to assist in the absorption of zinc and other divalent or trivalent ions .

Synthesis Analysis

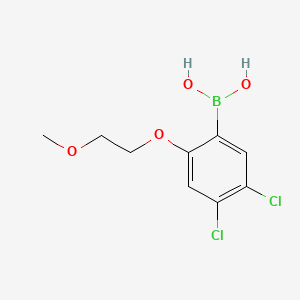

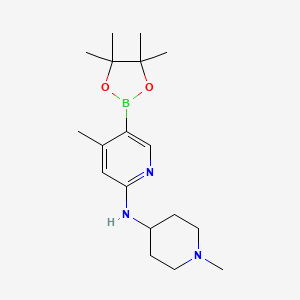

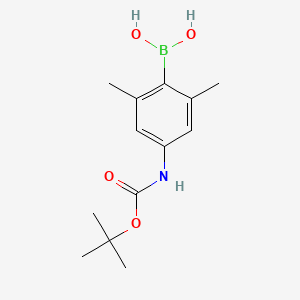

The synthesis of picolinic acid derivatives, such as 5-(p-Tolyl)picolinic acid, often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of these compounds .Molecular Structure Analysis

The molecular structure of 5-(p-Tolyl)picolinic acid includes a pyridine ring (picolinic acid) and a phenyl ring (p-Tolyl) connected through a sulfur atom . The exact structure can be represented by the SMILES stringOC(C1=CC=C(C=N1)SC(C=C2)=CC=C2C)=O .

科学研究应用

Herbicide Development

- Scientific Field : Agricultural Chemistry

- Application Summary : Picolinic acid and its derivatives, including 5-(p-Tolyl)picolinic acid, are used in the development of synthetic auxin herbicides . These compounds have been found to exhibit potent herbicidal activity .

- Methods of Application : The compounds are designed and synthesized using the structural skeleton of existing picolinate compounds as a template . They are then tested for inhibitory activity against the growth of Arabidopsis thaliana roots .

- Results : The IC50 value of one of the synthesized compounds was found to be 45 times lower than that of the halauxifen-methyl commercial herbicide . Another compound exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .

Antiviral Research

- Scientific Field : Virology

- Application Summary : Picolinic acid, which includes 5-(p-Tolyl)picolinic acid, has been observed to exhibit antiviral activity .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Synthetic Auxin Herbicides

- Scientific Field : Agricultural Chemistry

- Application Summary : Picolinic acid and its derivatives, including 5-(p-Tolyl)picolinic acid, are used in the development of synthetic auxin herbicides . These compounds have been found to exhibit potent herbicidal activity .

- Methods of Application : The compounds are designed and synthesized using the structural skeleton of existing picolinate compounds as a template . They are then tested for inhibitory activity against the growth of Arabidopsis thaliana roots .

- Results : The IC50 value of one of the synthesized compounds was found to be 45 times lower than that of the halauxifen-methyl commercial herbicide . Another compound exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .

安全和危害

The safety data sheet for picolinic acid indicates that it is harmful if swallowed and causes serious eye irritation . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product . The safety and hazards of 5-(p-Tolyl)picolinic acid specifically are not well documented.

未来方向

Recent studies have shown that picolinic acid has broad-spectrum antiviral abilities . It has been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop picolinic acid into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . This could potentially apply to its derivatives like 5-(p-Tolyl)picolinic acid as well.

属性

IUPAC Name |

5-(4-methylphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-7-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNSPFQIGYWYOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679299 |

Source

|

| Record name | 5-(4-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(p-Tolyl)picolinic acid | |

CAS RN |

1225956-67-1 |

Source

|

| Record name | 5-(4-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran]](/img/structure/B582223.png)

![6-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B582230.png)